molecular formula C20H15BrN2O2 B2900241 12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 302559-40-6

12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2900241
CAS No.: 302559-40-6
M. Wt: 395.256
InChI Key: CWNVEPHQWWVEFB-UHFFFAOYSA-N
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Description

12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraene is a heterocyclic compound that has garnered interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a benzoxazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(furan-2-yl)-1H-pyrazolo[1,5-c][1,3]benzoxazine
  • 9-chloro-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

The uniqueness of 12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom at the 9-position and the furan ring enhances its potential for diverse chemical transformations and biological interactions .

Properties

IUPAC Name

9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2/c21-14-8-9-18-15(11-14)17-12-16(13-5-2-1-3-6-13)22-23(17)20(25-18)19-7-4-10-24-19/h1-11,17,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNVEPHQWWVEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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